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Keystone Pharmaceutical Intermediate

Abstract
3-Aminocarbonylphenylboronic acid, also known as 3-carbamoylphenylboronic acid, has

emerged from relative obscurity to become a pivotal building block in modern medicinal

chemistry. While not a therapeutic agent itself, its true significance lies in its role as a highly

versatile synthetic intermediate. This guide provides a comprehensive overview of the historical

context of boronic acids in drug discovery, the logical synthesis of 3-
aminocarbonylphenylboronic acid, and its critical application in the development of

advanced therapeutics, most notably as a key component in the synthesis of the potent PARP

inhibitor, Talazoparib. This document is intended for researchers, chemists, and professionals

in the field of drug development, offering field-proven insights into the compound's synthesis

and application.

The Ascendancy of Boronic Acids in Drug Discovery
From Frankland's Discovery to Modern Pharmaceuticals
The journey of boronic acids began in 1860 when chemist Edward Frankland first synthesized

these organoboron compounds.[1][2] For a long time, boron-containing compounds were

largely sidelined in medicinal chemistry, often due to a misconception that they were inherently
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toxic.[1][3] Boronic acids are distinguished by a carbon-boron bond and two hydroxyl groups

attached to the boron atom, a structure that imparts mild Lewis acidity and allows for unique

interactions with biological targets.[3][4] Despite their early discovery, their vast potential as

versatile, stable, and relatively low-toxicity synthetic intermediates would not be fully realized

for over a century.[1][5]

The Bortezomib Revolution: Overcoming "Boron
Phobia"
The perception of boron in medicine dramatically shifted with the discovery and subsequent

FDA approval of Bortezomib (Velcade) in 2003.[1][6] As the first boronic acid-containing drug,

Bortezomib, a proteasome inhibitor for treating multiple myeloma, shattered the long-held

"boron phobia" and demonstrated the therapeutic viability of these compounds.[3][7] This

landmark event catalyzed a surge of interest in boronic acids, leading to the development of

other FDA-approved drugs like ixazomib and vaborbactam and solidifying their status as a

privileged structure in drug design.[1][8][9]

3-Aminocarbonylphenylboronic Acid: A Profile
3-Aminocarbonylphenylboronic acid (CAS Number: 351422-73-6) is a functionalized

arylboronic acid. Its structure features a benzene ring substituted with both a boronic acid

group (-B(OH)₂) and an aminocarbonyl (carboxamide) group (-CONH₂). This specific

combination of functional groups makes it an ideal reactant for complex molecule synthesis,

particularly through cross-coupling reactions.

Table 1: Physicochemical Properties of 3-
Aminocarbonylphenylboronic Acid
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Property Value Reference(s)

CAS Number 351422-73-6

Synonyms

3-Carbamoylphenylboronic

acid, (3-

Aminocarbonyl)phenylboronic

acid

[10]

Molecular Formula C₇H₈BNO₃ [11]

Molecular Weight 164.95 g/mol

Appearance Powder

Melting Point 221-226 °C

Primary Use Synthetic reactant/intermediate

Discovery and Synthesis
Historical Context: An Emergent Building Block
The "discovery" of 3-aminocarbonylphenylboronic acid is not marked by a singular,

celebrated event. Instead, it emerged as a valuable tool from the growing sophistication of

organic synthesis and the demand for precisely functionalized building blocks in drug discovery

programs. Its development is intrinsically linked to the refinement of methods for creating

arylboronic acids and the strategic need for a compound that could introduce a phenyl-amide

moiety into a larger molecule.

Core Synthetic Strategies for Arylboronic Acids
The synthesis of arylboronic acids is a well-established field in organic chemistry. Common

methods include:

Reaction of Grignard or Organolithium Reagents: Aryl halides are converted into

organometallic reagents, which then react with a trialkyl borate ester followed by acidic

hydrolysis.[12][13]
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Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide or

triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[12]

Iridium-Catalyzed Borylation: Direct C-H activation and borylation of aromatic rings catalyzed

by iridium complexes.[12]

Detailed Protocol: A Representative Synthesis of 3-
Aminocarbonylphenylboronic Acid
A logical and efficient pathway to synthesize 3-aminocarbonylphenylboronic acid involves

the hydrolysis of a nitrile precursor. This multi-step process leverages common and reliable

transformations.

Step 1: Borylation

Step 2: Hydrolysis & Amidation

3-Bromobenzonitrile

3-Cyanophenylboronic acid pinacol ester

  Pd Catalyst, B₂pin₂  

3-Carboxyphenylboronic acid

  Strong Acid/Base Hydrolysis  

3-Aminocarbonylphenylboronic acid

  Amidation (e.g., SOCl₂, NH₄OH)  

Click to download full resolution via product page
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Caption: A plausible synthetic workflow for 3-Aminocarbonylphenylboronic acid.

Experimental Protocol:

Step 1: Synthesis of 3-Cyanophenylboronic Acid from 3-Bromobenzonitrile.

Rationale: This step utilizes a palladium-catalyzed Miyaura borylation to replace the

bromine atom with a boronic ester group. This is a highly efficient and functional-group-

tolerant method.

Procedure: To a solution of 3-bromobenzonitrile (1 eq.), bis(pinacolato)diboron (1.1 eq.),

and a suitable base such as potassium acetate (3 eq.) in an anhydrous solvent like

dioxane, add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.). Purge the mixture with an

inert gas (e.g., argon) and heat to 80-100°C for several hours until the starting material is

consumed (monitored by TLC or GC-MS). Cool the reaction, filter, and concentrate the

solvent. The resulting crude 3-cyanophenylboronic acid pinacol ester can be purified by

column chromatography or used directly in the next step.

Step 2: Hydrolysis to 3-Carboxyphenylboronic Acid.

Rationale: The nitrile group is hydrolyzed under harsh conditions to a carboxylic acid. This

transformation sets up the subsequent amidation.

Procedure: Suspend the crude 3-cyanophenylboronic acid (or its ester) in a solvent like

ethylene glycol.[14] Add a strong base, such as potassium hydroxide (4 eq.), and heat the

mixture to a high temperature (e.g., 175°C) for several hours.[14] After cooling, dilute the

reaction mixture with water and acidify with a strong acid (e.g., HCl) to a pH of 2-3.[14]

The product, 3-carboxyphenylboronic acid, will precipitate out of the solution and can be

collected by filtration.

Step 3: Amidation to 3-Aminocarbonylphenylboronic Acid.

Rationale: The final step converts the carboxylic acid into the primary amide

(aminocarbonyl group). This is typically a two-step process involving activation of the

carboxylic acid followed by reaction with an ammonia source.
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Procedure: Suspend the 3-carboxyphenylboronic acid in an inert solvent (e.g.,

dichloromethane). Add an activating agent such as thionyl chloride (SOCl₂) or oxalyl

chloride and a catalytic amount of DMF, and stir at room temperature to form the acyl

chloride. After the activation is complete, carefully quench the reaction mixture into a

cooled, concentrated solution of ammonium hydroxide. Stir vigorously. The product, 3-
aminocarbonylphenylboronic acid, will precipitate. Collect the solid by filtration, wash

with cold water, and dry under vacuum.

Applications in Medicinal Chemistry: A Keystone for
Advanced Therapeutics
Case Study: The Critical Role in PARP Inhibitor
Synthesis (Talazoparib)
The most prominent application of 3-aminocarbonylphenylboronic acid is as a crucial

intermediate in the synthesis of Talazoparib (BMN 673), a highly potent inhibitor of poly(ADP-

ribose) polymerase (PARP).[15][16]

Mechanism of Action: PARP Inhibition and Synthetic Lethality PARP is a family of enzymes

critical for repairing single-strand DNA breaks (SSBs).[17][18] In normal cells, if PARP-

mediated repair fails, the cell can use an alternative pathway involving the BRCA1 and

BRCA2 proteins to repair the more severe double-strand breaks (DSBs) that arise during

DNA replication.[18] However, in cancers with mutations in the BRCA1 or BRCA2 genes, this

secondary repair pathway is defective.[19] By using a PARP inhibitor like Talazoparib, the

primary SSB repair mechanism is also blocked.[20] The accumulation of unrepaired SSBs

leads to the formation of DSBs, which the BRCA-deficient cancer cell cannot fix. This leads

to genomic instability and cell death—a concept known as synthetic lethality.[17][18]
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Caption: The principle of synthetic lethality via PARP inhibition in BRCA-mutant cells.

Incorporation into the Talazoparib Scaffold In the synthesis of Talazoparib and related

compounds, 3-aminocarbonylphenylboronic acid is not directly part of the final structure.

Instead, a precursor like 3-aminophenylboronic acid is often used, with the aminocarbonyl

group being formed at a different stage. However, the 3-(dihydroxyboryl)benzamide

substructure is conceptually a key fragment. Synthetic routes to Talazoparib involve complex,

multi-step sequences where intermediates containing the core elements of 3-
aminocarbonylphenylboronic acid are coupled with other heterocyclic fragments to build

the final, complex drug molecule.[15][21][22] Talazoparib is noted for being particularly

effective at "trapping" the PARP enzyme on DNA, enhancing its cytotoxic effect.[21][23]

Broader Applications in Inhibitor Development
Beyond PARP inhibitors, commercial suppliers note the use of 3-
aminocarbonylphenylboronic acid as a reactant in the synthesis of various other classes of

enzyme inhibitors, demonstrating its versatility. These include:
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Orally active phosphodiesterase 10A (PDE10A) inhibitors.

Pyrimidine derivatives as Tpl2 kinase inhibitors.

Peptidomimetic inhibitors of STAT3 protein.

Conclusion: The Enduring Utility of a Specialized
Reagent
3-Aminocarbonylphenylboronic acid exemplifies the evolution of medicinal chemistry, where

the focus has expanded from discovering active molecules to designing the specialized tools

needed to build them. Its history is not one of a standalone discovery but of a rational

development to meet the needs of modern drug synthesis. Its crucial role in constructing

complex, life-saving therapeutics like Talazoparib underscores the profound impact that well-

designed, functionalized intermediates can have on the advancement of medicine. As synthetic

methodologies continue to improve, the demand for such versatile and reliable building blocks

will only increase, ensuring the enduring importance of 3-aminocarbonylphenylboronic acid
in the researcher's toolkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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